2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride
CAS No.: 1820651-26-0
Cat. No.: VC2727541
Molecular Formula: C12H21Cl2N3
Molecular Weight: 278.22 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1820651-26-0 |
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Molecular Formula | C12H21Cl2N3 |
Molecular Weight | 278.22 g/mol |
IUPAC Name | 2-piperidin-3-yl-4,5,6,7-tetrahydro-1H-benzimidazole;dihydrochloride |
Standard InChI | InChI=1S/C12H19N3.2ClH/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9;;/h9,13H,1-8H2,(H,14,15);2*1H |
Standard InChI Key | WEMPKBUNDFOEAJ-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl |
Canonical SMILES | C1CCC2=C(C1)NC(=N2)C3CCCNC3.Cl.Cl |
Introduction
Structural Characteristics and Classification
2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride belongs to the benzimidazole class of heterocyclic compounds, featuring a tetrahydrobenzo[d]imidazole core with a piperidin-3-yl substituent at position 2. The compound exists as a dihydrochloride salt, which significantly influences its physicochemical properties, particularly its solubility profile and potential bioavailability.
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting diverse biological activities. The search results reference several benzimidazole derivatives, including 2-phenyl-1H-benzo[d]imidazole, highlighting synthetic approaches that may have relevance to our compound of interest .
Molecular Architecture
The molecular framework of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride can be dissected into several key structural components:
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A benzimidazole core with the benzene ring fully hydrogenated (tetrahydrobenzo portion)
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A piperidine ring attached at its 3-position to the 2-position of the benzimidazole
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Two hydrochloride groups forming the dihydrochloride salt
Property | 1,4,5,6-tetrahydrocyclopenta[d]imidazole | Method |
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Molecular Weight | 108.144 g/mol | - |
Formula | C₆H₈N₂ | - |
Boiling Point | 263.69°C | EPA T.E.S.T. |
Boiling Point (alt.) | 296.92°C | EPI Suite |
Density | 1.08 g/cm³ | EPA T.E.S.T. |
Flash Point | 137.58°C | EPA T.E.S.T. |
Melting Point | 75.63°C | EPI Suite |
Water Solubility | 7266.32 mg/L | EPA T.E.S.T. |
Water Solubility (alt.) | 8471.1 mg/L | EPI Suite |
Hydrogen Acceptors | 1 | - |
Hydrogen Donors | 1 | - |
Aromatic Rings | 1 | - |
Rotatable Bonds | 0 | - |
The dihydrochloride salt form of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole would significantly enhance its water solubility compared to the free base form, an important consideration for pharmaceutical applications. The presence of the salt form would also impact the compound's behavior in different pH environments, affecting its absorption and distribution characteristics in biological systems.
Synthetic Approaches and Preparation
General Synthetic Strategies for Benzimidazole Derivatives
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids, aldehydes, or their derivatives. The search results describe several synthetic approaches for benzimidazole derivatives that might have relevance to our compound of interest.
For instance, the synthesis of 2-phenyl-1H-benzo[d]imidazole involves the reaction of o-phenylenediamine with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide as an amidinium salt in ethanol at 5°C or dichloromethane at 0°C . This approach yielded the benzimidazole derivative in moderate yield (60%) .
Another relevant synthetic pathway described in the search results involves the reaction of benzene-1,2-diamine with 2-methylene-malononitrile to produce 2-((2-aminophenyl)amino)methylene)malononitrile, which was further processed to form various heterocyclic compounds . These general approaches for the synthesis of benzimidazole derivatives provide valuable insights into potential synthetic routes to our compound of interest.
Purification and Characterization Considerations
The search results mention the use of preparative thin-layer chromatography and column chromatography for the isolation of certain heterocyclic compounds , suggesting these techniques could be applicable to the purification of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride. For salt forms, recrystallization from appropriate solvent systems would likely be an essential purification step to ensure high purity.
Analytical Characterization Methods
Spectroscopic Analysis Techniques
Comprehensive characterization of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride would typically involve multiple complementary spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR would show characteristic signals for the tetrahydrobenzene ring protons (typically in the range of 1.5-2.5 ppm), the imidazole NH proton (often appearing as a broad singlet), and the piperidine ring protons
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¹³C NMR would provide information about the carbon framework, with characteristic signals for the imidazole carbons and the saturated ring systems
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Infrared (IR) Spectroscopy
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Characteristic absorption bands for N-H stretching (typically 3300-3500 cm⁻¹)
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C=N stretching vibrations (around 1600-1650 cm⁻¹)
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C-H stretching bands for the saturated rings
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Mass Spectrometry (MS)
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Molecular ion peak corresponding to the molecular weight
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Characteristic fragmentation pattern, potentially including loss of HCl from the salt form and fragmentation of the piperidine ring
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Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be a primary method for purity assessment and quality control of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride. Reversed-phase HPLC with UV detection would be particularly suitable for this compound, potentially using a gradient elution system with a mixture of acetonitrile and buffer.
The search results mention the use of preparative thin-layer chromatography and column chromatography for the isolation of certain heterocyclic compounds , suggesting these techniques could be valuable for both purification and analysis of our compound of interest.
Future Research Directions
Structure Optimization Opportunities
Future research on 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride might focus on:
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Systematic exploration of substituent effects on the tetrahydrobenzo ring
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Investigation of alternative positions for the piperidine attachment
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Exploration of stereochemical aspects, particularly the stereochemistry at the piperidine 3-position
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Development of various salt forms to optimize physicochemical and pharmacokinetic properties
These modifications could potentially enhance specific biological activities or improve physicochemical properties relevant to drug development.
Advanced Biological Evaluation
Comprehensive evaluation of the biological properties of 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride would be valuable for understanding its potential applications. This might include:
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Broad-spectrum antimicrobial screening, building on the known activity of related benzimidazole derivatives
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Receptor binding studies to identify potential molecular targets
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In vivo pharmacokinetic studies to assess bioavailability and metabolism
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Structure-activity relationship studies through systematic variation of substituents
Synthetic Methodology Development
The development of improved synthetic routes to 2-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole dihydrochloride represents another important research direction. This might involve:
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Exploration of one-pot synthetic approaches to minimize isolation of intermediates
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Development of stereoselective methods to access specific stereoisomers
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Application of flow chemistry techniques for process optimization and scale-up
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Investigation of green chemistry approaches to reduce environmental impact
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